![molecular formula C22H23FN2O3S B2548570 N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide CAS No. 1251614-26-2](/img/structure/B2548570.png)
N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds, such as N-substituted imidazolylbenzamides and benzene-sulfonamides, involves the preparation of N-sulfonyl benzohydrazonoyl azides from corresponding hydrazonoyl chlorides and sodium azide, followed by cyclization and other reactions . These methods could potentially be adapted for the synthesis of the compound of interest, considering the presence of a sulfonyl group and the need for specific substituents on the benzamide moiety.
Molecular Structure Analysis
The molecular structure of benzamides and sulfonyl-containing compounds is characterized by the presence of electron-withdrawing groups that can influence the molecule's reactivity and interaction with biological targets . The specific structure of "N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide" would likely exhibit similar electronic properties due to the sulfonyl group and the heterocyclic components.
Chemical Reactions Analysis
The chemical reactions of benzamides and sulfonyl derivatives can include cyclization to form heterocyclic rings, such as tetrazoles, and decomposition to simpler structures like benzonitriles . These reactions are influenced by the nature of substituents and the thermal conditions applied. The compound may undergo similar reactions, given its structural complexity and the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamides are significantly affected by their lipophilicity, which can be measured by their octanol-water partition coefficients . This lipophilicity influences the compound's absorption and distribution within the body, including its ability to cross the blood-brain barrier . The compound "N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide" would also have its properties determined by its lipophilicity and the presence of specific functional groups that affect solubility and membrane permeability.
Scientific Research Applications
Synthesis and Antibacterial Activity
The synthesis and evaluation of 1,3,4-oxadiazole derivatives, including those similar to the specified compound, have shown valuable antibacterial properties. The introduction of sulfamoyl and piperidine functionalities has been linked to significant biological activities. These derivatives were structurally elucidated through spectral data and demonstrated valuable antibacterial results when screened against various bacterial strains (Aziz‐ur‐Rehman et al., 2017).
Anticancer Potential
A range of N-substituted benzamide derivatives, including structures analogous to the compound of interest, have been synthesized and evaluated for their anticancer activity. These compounds, especially those incorporating the 1,3,4-oxadiazole moiety, have shown moderate to excellent anticancer activities against various cancer cell lines. Their structure-activity relationship indicates the potential utility of these derivatives as anticancer agents, highlighting the importance of the 1,3,4-oxadiazole unit in enhancing anticancer efficacy (B. Ravinaik et al., 2021).
Cardiac Electrophysiological Activity
The synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has revealed compounds with significant cardiac electrophysiological activity. These compounds, similar in functional groups to the compound of interest, have shown potency comparable to known selective class III agents in in vitro assays. This suggests their potential utility in addressing cardiac arrhythmias, underscoring the versatility of the compound's structural framework (T. K. Morgan et al., 1990).
Inhibitory Activity Against Carbonic Anhydrase Isoforms
Compounds bearing the sulfonamide functionality have been synthesized and tested as inhibitors of carbonic anhydrase (CA) isoforms. These studies demonstrate that the presence of sulfonamide and related moieties can lead to significant inhibitory effects on enzyme activity, with potential implications for therapeutic interventions in conditions where CA activity is a factor (Ramazan Ulus et al., 2013).
Synthetic Methodologies and Applications
The compound's core structure lends itself to various synthetic strategies and applications, including its role in the development of new drug-like molecules. The use of carboxamidine dithiocarbamate linkers in the synthesis of 1,2,4-thiadiazole derivatives, for instance, showcases the compound's relevance in creating libraries of drug-like molecules with potential pharmacological activities (J. Park et al., 2009).
properties
IUPAC Name |
[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-15-6-8-18(12-16(15)2)25-14-21(22(26)24-10-4-3-5-11-24)29(27,28)20-9-7-17(23)13-19(20)25/h6-9,12-14H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIGQEHAGSECFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide |
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